molecular formula C13H17ClN2O2 B5565827 2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL

2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL

Cat. No.: B5565827
M. Wt: 268.74 g/mol
InChI Key: XKGMEUARSJOJHI-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol is a chemical compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-chlorobenzoyl chloride with piperazine: This step involves the nucleophilic attack of piperazine on the carbonyl carbon of 4-chlorobenzoyl chloride, forming an intermediate.

    Introduction of ethan-1-ol group: The intermediate is then reacted with an appropriate reagent to introduce the ethan-1-ol moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial or antipsychotic agents.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethan-1-ol: A simpler analog without the 4-chlorobenzoyl group.

    4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both the 4-chlorobenzoyl and ethan-1-ol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMEUARSJOJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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